2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a dihydropyrimidinone core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the dihydropyrimidinone core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with biological targets.
Medicine: Research has focused on its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as receptors and enzymes. The methoxyphenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative with applications in treating benign prostatic hyperplasia.
Urapidil: A compound used for managing hypertension, also featuring a piperazine ring.
Uniqueness
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N4O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H28N4O2/c1-15(2)4-5-16-14-19(25)22-20(21-16)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,21,22,25) |
InChI Key |
DSVIQNCEHIBNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.